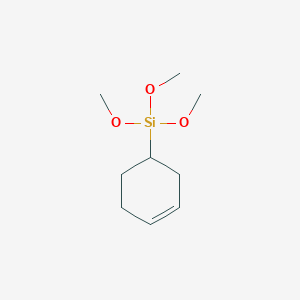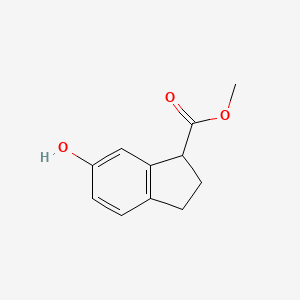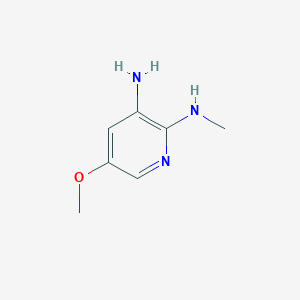
3,5-Dimethyl-4-methoxybenzoyl chloride
Overview
Description
3,5-Dimethyl-4-methoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, characterized by the presence of two methyl groups and one methoxy group on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
3,5-Dimethyl-4-methoxybenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3,5-dimethyl-4-methoxybenzoic acid with thionyl chloride. The reaction is typically carried out at room temperature for 16 hours, followed by heating to reflux for an additional 15 hours. The resulting product is then purified by removing excess thionyl chloride under vacuum and azeotroping with benzene .
Another method involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane. The reaction is carried out at 0-5°C for approximately 50 minutes. The crude acid chloride obtained from this reaction can be used directly without further purification .
Chemical Reactions Analysis
3,5-Dimethyl-4-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Addition Reactions: It can undergo addition reactions with alkynes in the presence of aluminum chloride, leading to the formation of complex organic compounds.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, N,N-dimethylformamide, and aluminum chloride. The major products formed from these reactions are typically amides and other substituted benzoyl derivatives.
Scientific Research Applications
3,5-Dimethyl-4-methoxybenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines and alcohols, through the substitution of the chloride group. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethyl-4-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
3,4-Dimethoxybenzoyl chloride: This compound has two methoxy groups on the benzene ring and is used in similar synthetic applications.
3,5-Dimethoxybenzoyl chloride: This compound has two methoxy groups and is used in the study of solvolysis mechanisms and kinetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives.
Properties
IUPAC Name |
4-methoxy-3,5-dimethylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLDNSTGOKOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)










